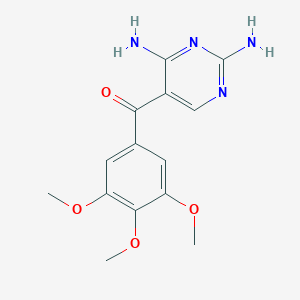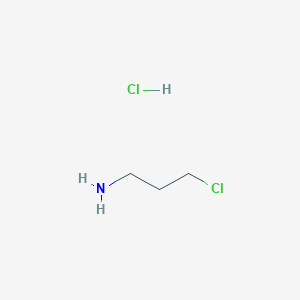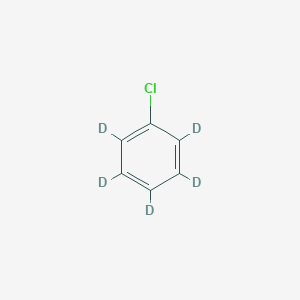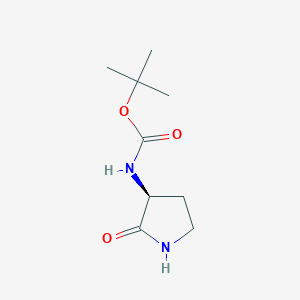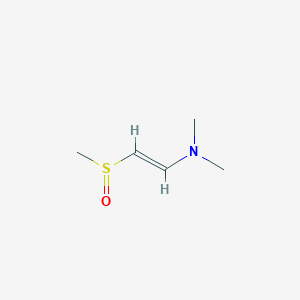
2-(Methylsulfinyl)-N,N-dimethylethene-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfinyl)-N,N-dimethylethene-1-amine, also known as Methiopropamine or MPA, is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in 1942 by the pharmaceutical company Boehringer Ingelheim. MPA has been used in scientific research for its potential therapeutic applications, but its use as a recreational drug has also been reported.
Mécanisme D'action
MPA acts as a dopamine reuptake inhibitor, meaning that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased neurotransmission and enhanced cognitive function.
Effets Biochimiques Et Physiologiques
MPA has been shown to increase dopamine and norepinephrine levels in the brain, which can lead to improved cognitive function, increased alertness, and enhanced mood. However, prolonged use of MPA has been associated with adverse effects such as anxiety, paranoia, and agitation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of MPA in laboratory experiments has several advantages, including its high potency and selectivity for the dopamine transporter. However, its complex synthesis and potential for abuse limit its usefulness in research.
Orientations Futures
Future research on MPA should focus on its potential therapeutic applications, particularly in the treatment of ADHD and other dopamine-related disorders. Further studies are needed to determine the long-term effects of MPA use and to develop safer and more effective treatments. Additionally, research should be conducted to develop new and more efficient synthesis methods for MPA.
Méthodes De Synthèse
MPA can be synthesized through a multi-step process starting with the reaction of 2-bromo-1-phenylethanone with methylamine. The resulting intermediate is then reacted with dimethylamine and sulfur dioxide to yield MPA. The synthesis of MPA is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
MPA has been studied for its potential therapeutic applications in various fields of medicine, including neurology and psychiatry. Studies have shown that MPA has a high affinity for the dopamine transporter, which suggests that it may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other disorders that involve dopamine dysregulation.
Propriétés
Numéro CAS |
111682-18-9 |
|---|---|
Nom du produit |
2-(Methylsulfinyl)-N,N-dimethylethene-1-amine |
Formule moléculaire |
C5H11NOS |
Poids moléculaire |
133.21 g/mol |
Nom IUPAC |
(E)-N,N-dimethyl-2-methylsulfinylethenamine |
InChI |
InChI=1S/C5H11NOS/c1-6(2)4-5-8(3)7/h4-5H,1-3H3/b5-4+ |
Clé InChI |
YJQQSGJTCMZWET-SNAWJCMRSA-N |
SMILES isomérique |
CN(C)/C=C/S(=O)C |
SMILES |
CN(C)C=CS(=O)C |
SMILES canonique |
CN(C)C=CS(=O)C |
Synonymes |
Ethenamine, N,N-dimethyl-2-(methylsulfinyl)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



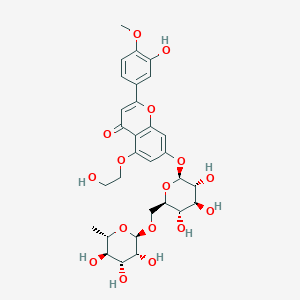

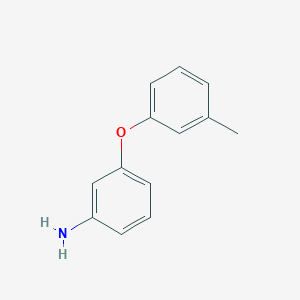
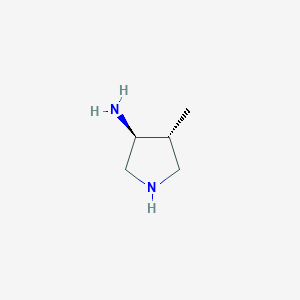



![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)
